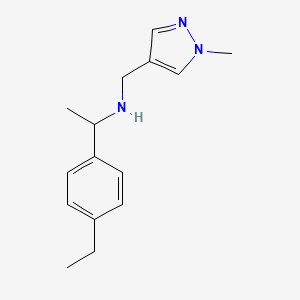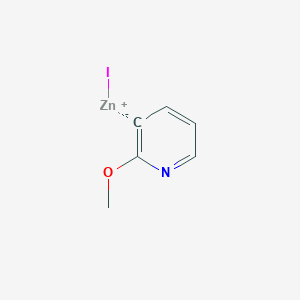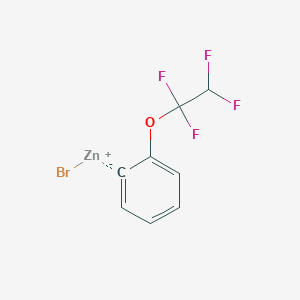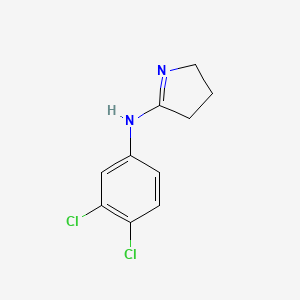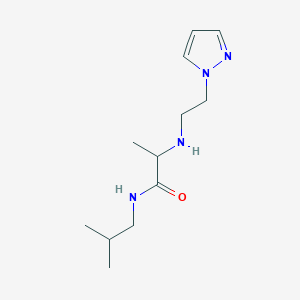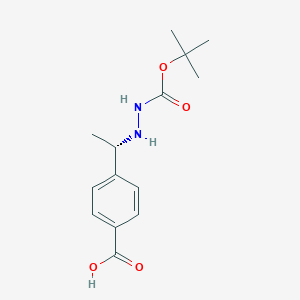
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid is a compound that features a benzoic acid moiety substituted with a hydrazinyl ethyl group, which is further protected by a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid typically involves the protection of the hydrazine group with a tert-butoxycarbonyl group. This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps. The synthesis may proceed as follows:
Protection of Hydrazine: The hydrazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected hydrazine.
Coupling Reaction: The protected hydrazine is then coupled with (S)-4-(bromomethyl)benzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free hydrazine.
Substitution Reactions: The hydrazine moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Deprotected Hydrazine: Removal of the tert-butoxycarbonyl group yields the free hydrazine derivative.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the reaction.
Oxidized and Reduced Products: Carboxylate salts or benzyl alcohol derivatives.
Applications De Recherche Scientifique
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of hydrazine derivatives.
Medicinal Chemistry: The compound can be used in the design and synthesis of potential pharmaceutical agents, especially those targeting hydrazine-sensitive pathways.
Biological Studies: It can be employed in studies investigating the biological activity of hydrazine-containing compounds.
Industrial Applications: The compound may find use in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid depends on its specific application. In medicinal chemistry, the hydrazine moiety can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The tert-butoxycarbonyl group serves as a protecting group, ensuring the stability of the hydrazine during synthetic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(1-(2-(Methoxycarbonyl)hydrazinyl)ethyl)benzoic acid: Similar structure but with a methoxycarbonyl protecting group.
(S)-4-(1-(2-(Ethoxycarbonyl)hydrazinyl)ethyl)benzoic acid: Similar structure but with an ethoxycarbonyl protecting group.
Uniqueness
(S)-4-(1-(2-(Tert-butoxycarbonyl)hydrazinyl)ethyl)benzoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides enhanced stability and ease of removal compared to other protecting groups. This makes it particularly useful in synthetic applications where selective deprotection is required.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-[(1S)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9(15-16-13(19)20-14(2,3)4)10-5-7-11(8-6-10)12(17)18/h5-9,15H,1-4H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
Clé InChI |
RJCGGJOIRGUQKT-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)O)NNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


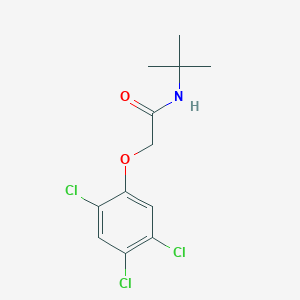

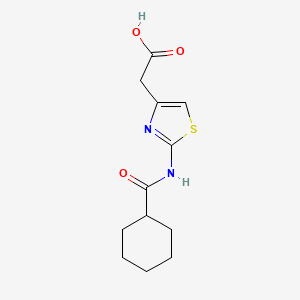
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)

![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)


